molecular formula C10H11NO4 B13186970 Ethyl 6-amino-1,3-dioxaindane-4-carboxylate

Ethyl 6-amino-1,3-dioxaindane-4-carboxylate

Cat. No.: B13186970
M. Wt: 209.20 g/mol
InChI Key: HCCQIUYUJJXVQZ-UHFFFAOYSA-N
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Description

Ethyl 6-amino-1,3-dioxaindane-4-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with an indane backbone, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring, and it contains functional groups such as an amino group and an ester group.

Preparation Methods

The synthesis of ethyl 6-amino-1,3-dioxaindane-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate indole derivative with ethyl glyoxalate, followed by cyclization and functional group modifications . The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product formation.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Ethyl 6-amino-1,3-dioxaindane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ethyl 6-amino-1,3-dioxaindane-4-carboxylate involves its interaction with specific molecular targets in biological systems. The amino group allows the compound to form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 6-amino-1,3-dioxaindane-4-carboxylate can be compared to other indole derivatives such as:

What sets this compound apart is its unique indane backbone, which provides distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

ethyl 6-amino-1,3-benzodioxole-4-carboxylate

InChI

InChI=1S/C10H11NO4/c1-2-13-10(12)7-3-6(11)4-8-9(7)15-5-14-8/h3-4H,2,5,11H2,1H3

InChI Key

HCCQIUYUJJXVQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=C1)N)OCO2

Origin of Product

United States

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